molecular formula C9H13N3O B2503286 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2197828-21-8

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2503286
CAS No.: 2197828-21-8
M. Wt: 179.223
InChI Key: HBARVWFJMMLNSH-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is a chemical compound that features a pyrimidine ring bonded to a 1-methylpyrrolidine moiety through an oxygen atom

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future research directions for MP-3OP and similar compounds involve further exploration of their potential applications in various fields. This includes a deeper understanding of their mechanisms of action, synthesis methods, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a 1-methylpyrrolidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, such as a halide, and then reacted with 1-methylpyrrolidine in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often use metal catalysts and high-temperature conditions to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrrolidine-containing molecules, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is unique due to its specific structure, which combines the properties of both pyrimidine and pyrrolidine rings. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-6-3-8(7-12)13-9-10-4-2-5-11-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBARVWFJMMLNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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